molecular formula C22H21N5O3 B2827003 2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide CAS No. 892306-80-8

2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2827003
CAS No.: 892306-80-8
M. Wt: 403.442
InChI Key: QPBIIPNXYSATGJ-UHFFFAOYSA-N
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Description

2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide is a synthetic small molecule with a molecular formula of C23H23N5O4 and a molecular weight of 433.5 g/mol . This compound features a complex heterocyclic scaffold based on a pyrazolo[4,3-d]pyrimidine core, which is a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. The core structure of this compound is analogous to purine bases, which often allows such molecules to function as enzyme inhibitors . Specifically, pyrazolo[4,3-d]pyrimidine derivatives have been investigated in research for their potential as kinase inhibitors, with some analogs being explored for targeting conditions such as cancer and neurodegenerative diseases . The specific substitution pattern on this core—including the 1-methyl group, the 6-(p-tolyl) moiety, and the N-(p-tolyl)acetamide side chain—defines its unique physicochemical properties and steric profile, which can be critical for its selectivity and binding affinity in biological assays. This product is intended for research purposes only. Potential applications for qualified researchers include use as a chemical reference standard in analytical chemistry, a key intermediate in the synthesis of more complex molecules, or a pharmacological probe for investigating signal transduction pathways and protein function. Researchers are encouraged to conduct their own thorough characterization to confirm the compound's identity and purity before use in any experimental system.

Properties

IUPAC Name

2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-4-8-16(9-5-14)24-19(28)13-26-18-12-23-25(3)20(18)21(29)27(22(26)30)17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBIIPNXYSATGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide , with CAS number 892306-32-0 , is a novel pyrazolo[4,3-d]pyrimidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4}, with a molecular weight of 419.4 g/mol . The structural characteristics include:

  • Pyrazolo[4,3-d]pyrimidine nucleus : This heterocyclic structure is known for its diverse biological activities.
  • Substituents : The presence of p-tolyl groups enhances lipophilicity and may influence the biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to induce apoptosis in various cancer cell lines. A study reported that certain pyrazolo derivatives demonstrated IC50 values ranging from 10 to 30 µM against HeLa and MCF-7 cancer cell lines, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
Pyrazole AHeLa15
Pyrazole BMCF-725
Target CompoundHeLaTBD

Antimicrobial Activity

The antimicrobial potential of pyrazolo compounds has been extensively studied. The target compound exhibits activity against both gram-positive and gram-negative bacteria. In vitro assays revealed that it inhibits bacterial growth with MIC values comparable to standard antibiotics.

Bacteria TypeMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Antioxidant Activity

Antioxidant assays using DPPH and ABTS methods showed that the target compound possesses significant free radical scavenging capabilities. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study evaluated the effects of similar pyrazole derivatives on tumor growth in vivo. The results indicated a reduction in tumor size by up to 60% in treated groups compared to controls, highlighting the therapeutic potential of these compounds in cancer treatment .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazolo derivatives against multidrug-resistant strains. The findings suggested that the target compound could serve as a lead structure for developing new antibiotics .
  • Oxidative Stress Studies : Research demonstrated that the target compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress, indicating its potential use as an antioxidant agent .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Research has indicated that compounds similar to 2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models of breast cancer .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agrochemical Applications

Pesticidal Properties
The compound has been evaluated for its pesticidal activity against various agricultural pests. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less toxic to non-target organisms. Its mode of action involves disrupting the nervous system of target pests, making it a valuable addition to integrated pest management strategies .

Material Science Applications

Polymer Synthesis
In materials science, this compound has been explored as a precursor for synthesizing novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit superior performance in applications such as coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatory Effects Modulation of inflammatory cytokines in animal models.
Pesticidal Properties Effective reduction of pest populations in field trials.
Polymer Synthesis Enhanced thermal stability and mechanical properties in synthesized polymers.

Comparison with Similar Compounds

Key Insights :

  • Positional Isomerism : Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) exhibit distinct reactivity compared to the target’s [4,3-d] system, particularly in isomerization tendencies .
  • Substituent Effects : The target’s dual p-tolyl groups increase hydrophobicity relative to analogs with single aryl groups (e.g., ’s 4-methoxyphenyl) or aliphatic chains (’s phenethyl) .

Heterocyclic Analogues with Divergent Cores

Pyridazinone and Pyrazinone Derivatives

Compound Name Core Structure Key Features Synthesis Method
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] () Pyridazinone Amino acid ester coupling, azide intermediates One-pot synthesis via azide-alkyne cycloaddition
1,3-Dimethyl-pyrazolo[3,4-b]pyrazin-5(4H)-ones () Pyrazolo[3,4-b]pyrazinone Amino acid-derived lactamization Reductive cyclization of nitro-pyrazole intermediates

Key Insights :

  • Synthetic Efficiency : One-pot methods () offer advantages over multi-step pyrazolopyrimidine syntheses, though with trade-offs in structural complexity .

Q & A

Q. How do structural modifications at the pyrimidine core influence bioactivity?

  • Methodological Answer : Systematic SAR studies compare analogs with substitutions at the 1-methyl or p-tolyl positions. For example, replacing the methyl group with a trifluoromethyl moiety enhances metabolic stability . X-ray crystallography of ligand-target complexes (e.g., kinase-co crystallography) reveals critical interactions, guiding rational design .

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